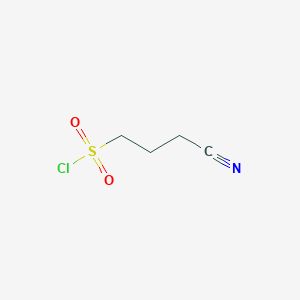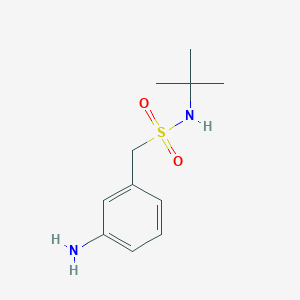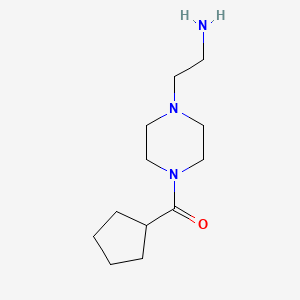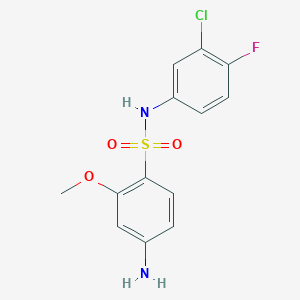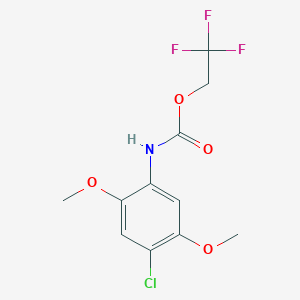
2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
Overview
Description
“2,2,2-Trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate” is a chemical compound with the molecular formula C11H11ClF3NO4 . It has a molecular weight of 313.66 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a carbamate group (N-CO-O) attached to a 2,2,2-trifluoroethyl group and a 4-chloro-2,5-dimethoxyphenyl group . The presence of these groups could influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Nanoparticle Delivery Systems
2,2,2-Trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate is structurally similar to various carbamate compounds used in agriculture, like carbendazim and tebuconazole. Studies have shown that these carbamates can be effectively delivered using nanoparticle systems, such as solid lipid nanoparticles and polymeric nanocapsules. These systems offer advantages like altered release profiles, reduced environmental toxicity, and improved efficiency at the site of action (Campos et al., 2015).
Chromatographic Resolution
Carbamate derivatives, including those structurally related to 2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate, have been used as chiral stationary phases in high-performance liquid chromatography (HPLC). These derivatives, such as 3,5-difluorophenylcarbamates and 3,5-bis(trifluoromethyl)phenylcarbamates, are effective in resolving optical isomers (Okamoto et al., 1990).
Antipathogenic Properties
Related carbamate derivatives have been studied for their antipathogenic properties. Thiourea derivatives, for instance, show significant antimicrobial activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications for carbamate derivatives in the development of novel antimicrobial agents (Limban et al., 2011).
Enantioseparation
Carbamate derivatives are also utilized for enantioseparation in HPLC. Chitin carbamate derivatives, for example, have been effective as chiral stationary phases for separating enantiomers, demonstrating the potential of similar carbamate compounds in stereoselective applications (Yamamoto et al., 2003).
Trans-Membrane Transfer
In pharmaceutical research, cellulose derivatives of carbamates, similar in structure to 2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate, have been explored for their ability to adsorb and transfer drug enantiomers through membranes. This suggests potential applications in targeted drug delivery and enantioselective pharmacology (Heard & Suedee, 1996).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO4/c1-18-8-4-7(9(19-2)3-6(8)12)16-10(17)20-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJFWFQEDVLYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)OCC(F)(F)F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



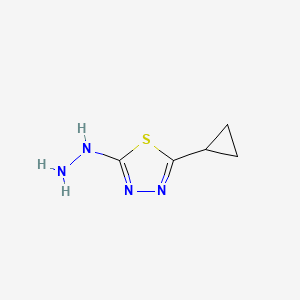
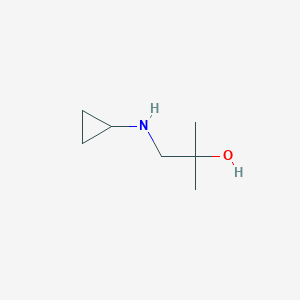
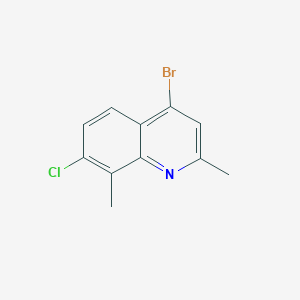
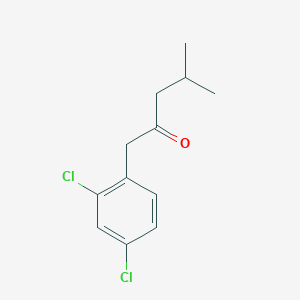
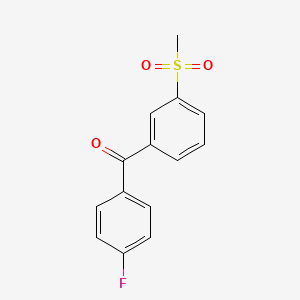
![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519212.png)
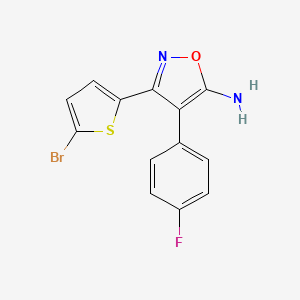
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
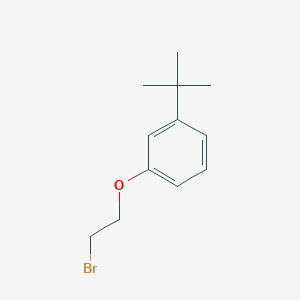
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
